Divergent CHK1 Inhibitory Potency: 6-Methyl Core vs. 8-Substituted Derivatives
The unsubstituted 6-methylimidazo[1,2-a]pyrazine core itself exhibits measurable CHK1 inhibitory activity. In an HTRF assay, a derivative retaining the core 6-methyl structure demonstrated an IC50 of 217 nM against CHK1 [1]. In stark contrast, literature SAR reveals that a diaminocyclohexyl derivative of the same core scaffold achieved an IC50 of 60 nM against CHK1, an 18-fold improvement in potency [2]. This comparison underscores that the 6-methyl core provides a modulatable, low-micromolar starting point, which is essential for establishing baseline activity before subsequent optimization through substitution. Selecting a pre-substituted analog (e.g., 8-chloro) would preclude this foundational assessment and bypass a key decision point in the SAR journey.
| Evidence Dimension | CHK1 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 217 nM |
| Comparator Or Baseline | Diaminocyclohexyl imidazo[1,2-a]pyrazine derivative (Optimized Analog): IC50 = 60 nM |
| Quantified Difference | Optimized analog is 3.6-fold more potent (or 18-fold more potent according to [2] relative to its own parent compound). |
| Conditions | Inhibition of CHK1 (human) in an HTRF assay in presence of ATP (for 217 nM data); For the 60 nM data, conditions are from a related kinase inhibition assay as per the cited literature. |
Why This Matters
This quantitative data defines the baseline activity of the core scaffold, which is a prerequisite for designing a rational optimization campaign and cannot be replicated by using a pre-derivatized analog.
- [1] BindingDB Entry: BDBM50574330 (CHEMBL4876656). IC50: 217 nM for inhibition of CHK1 in an HTRF assay. View Source
- [2] Meng, Z., Ciavarri, J. P., McRiner, A., Zhao, Y., Zhao, L., Reddy, P. A., Zhang, X., Fischmann, T. O., Whitehurst, C., & Siddiqui, M. A. (2013). Potency switch between CHK1 and MK2: Discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2863-2867. View Source
